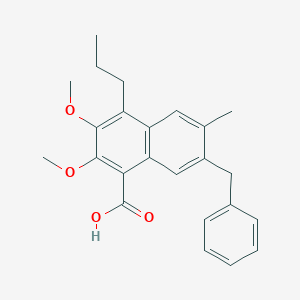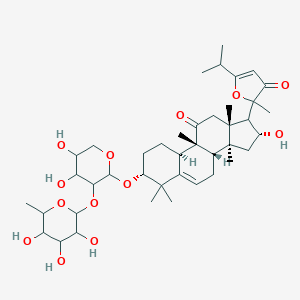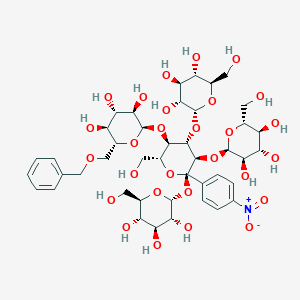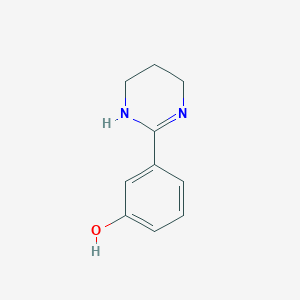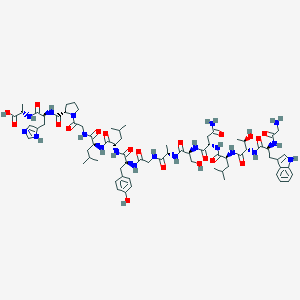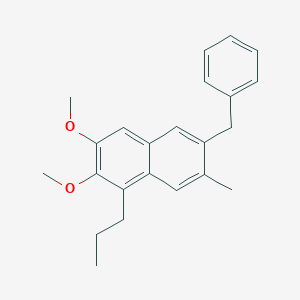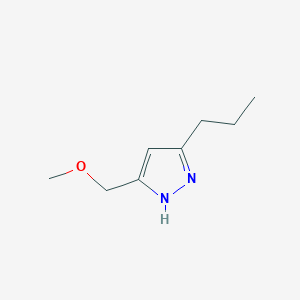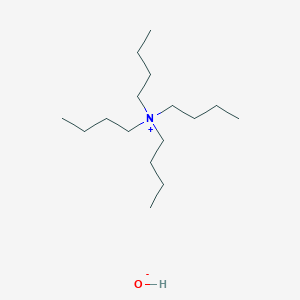
Tetrabutylammonium hydroxide
Overview
Description
Tetrabutylammonium ion is a quaternary ammonium cation with the chemical formula C16H36N+ . It is widely used in research laboratories to prepare lipophilic salts of inorganic anions. The compound is known for its ability to form stable salts with a variety of anions, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt that is primarily used as a strong base and phase-transfer catalyst . It is employed in various organic transformations, including the synthesis of fullerenol, a polyhydroxylated fullerene .
Mode of Action
TBAH operates under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include the benzylation of amines and the generation of dichlorocarbene from chloroform . When TBAH is exposed to CO2, it is converted into tetrabutylammonium bicarbonate (TBABC), which is a catalytically active species .
Biochemical Pathways
TBAH is involved in the hydroxylation of fullerene through phase-transfer catalysis, using sodium hydroxide (NaOH) solution as the source of hydroxide ions . This process leads to the synthesis of fullerenol . Additionally, TBAH can be used for the chemoselective allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols .
Result of Action
The primary result of TBAH’s action is the production of various organic compounds through phase-transfer catalysis. For instance, it can lead to the synthesis of fullerenol , α-allenols , and aryl β-hydroxyethyl ethers .
Action Environment
The action of TBAH can be influenced by environmental factors. For example, when TBAH is exposed to CO2, it is converted into TBABC, which is a catalytically active species . Moreover, ambient carbon dioxide can lead to the existence of sodium carbonate in the bulk of the collected product . Ambient ozone can also adversely affect fullerenol synthesis by converting C60 fullerene into fullerene epoxide (C60O) .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium hydroxide is a strong base that is often used under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include benzylation of amines and generation of dichlorocarbene from chloroform
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a strong base. It can be neutralized with a variety of mineral acids to give lipophilic salts of the conjugate base
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium ion can be synthesized through the alkylation of tributylamine with 1-bromobutane. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods: In industrial settings, tetrabutylammonium ion is often produced by ion-exchange processes. One common method involves the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol, followed by filtration and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium ion undergoes various chemical reactions, including:
Reduction: It is used in reduction processes, often in combination with other reagents.
Substitution: Tetrabutylammonium ion is involved in substitution reactions, where it serves as a source of bromide ions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is a common oxidant used in reactions involving tetrabutylammonium ion.
Reduction: Various reducing agents, such as sodium borohydride, are used in combination with tetrabutylammonium ion.
Substitution: Bromide ions from tetrabutylammonium bromide are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Tetrabutylammonium ion has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraethylammonium ion: Similar to tetrabutylammonium ion, but with shorter alkyl chains.
Tetrabutylphosphonium ion: Another quaternary onium salt with similar applications in phase-transfer catalysis.
Uniqueness: Tetrabutylammonium ion is unique due to its larger alkyl chains, which provide greater lipophilicity compared to tetraethylammonium ion. This property makes it more effective in forming stable salts with a variety of anions .
Properties
IUPAC Name |
tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLBLQUQXARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |
| Record name | Tetrabutylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045011 | |
| Record name | Tetrabutylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-76-5, 2052-49-5 | |
| Record name | Tetrabutylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium Ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabutylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRABUTYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
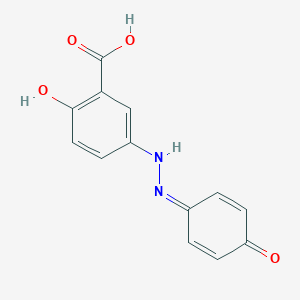
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid Methyl Ester](/img/structure/B48962.png)
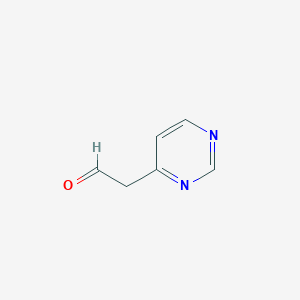
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
![6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B48967.png)
